Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate
Description
Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate is a halogenated pyrimidine derivative featuring bromo (Br), chloro (Cl), and ethyl carboxylate substituents. Pyrimidine derivatives are pivotal in medicinal and agrochemical research due to their structural versatility and bioactivity. The bromo and chloro groups enhance electrophilic substitution reactivity, while the ethyl carboxylate moiety introduces steric bulk and polarity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-bromo-4-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)6-10-3-4(8)5(9)11-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGLKAZAIBJBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934435-89-8 | |
| Record name | ethyl 5-bromo-4-chloropyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate can be synthesized through a multi-step process involving the bromination and chlorination of pyrimidine derivatives. One common method involves the reaction of 5-bromo-2-chloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Intermediates
Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features, including halogen substituents, enhance its reactivity and allow it to participate in diverse chemical reactions essential for developing biologically active compounds.
Key Synthesis Pathways
Several synthetic routes have been established for producing this compound, which include:
- Pyrimidine Derivative Synthesis : Utilizing bromination and chlorination reactions to introduce halogen substituents that modify the compound's properties.
- Carboxylation Reactions : Facilitating the introduction of carboxylic acid functionalities that are pivotal in medicinal chemistry.
These methods are critical for scaling up production for commercial applications.
Biological Activities
This compound has shown promising biological activities, making it a candidate for further investigation in medicinal chemistry. Preliminary studies suggest:
- Antimicrobial Properties : The compound may exhibit antimicrobial activity due to the presence of halogens, which often enhance biological interactions.
- Anti-cancer Potential : Research indicates that derivatives of this compound could possess anti-cancer properties, warranting further exploration into their mechanisms of action .
Drug Discovery
The compound's interactions with biological systems are under investigation, with initial findings suggesting potential engagement with proteins involved in disease pathways. This positions this compound as a lead molecule in drug discovery efforts aimed at developing new therapeutic agents.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Study on Anti-inflammatory Effects : Similar pyrimidine derivatives have been assessed for their ability to inhibit cyclooxygenase enzymes (COX), revealing IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Activity |
|---|---|---|
| This compound | TBD | Potential anti-inflammatory |
| Celecoxib | 0.04 ± 0.01 | Established anti-inflammatory |
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-chloropyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects
- Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate: Contains Br (position 5), Cl (position 4), and an ethyl carboxylate (position 2).
- 5-Bromo-2-chloropyrimidin-4-amine (): Features Br (position 5), Cl (position 2), and an amine (position 4). The amine group is electron-donating, increasing ring electron density and favoring hydrogen-bonded crystal packing.
Physical and Crystallographic Properties
Melting Points and Solubility
Crystal Packing and Hydrogen Bonding
- 5-Bromo-2-chloropyrimidin-4-amine : Forms dimers via N7–H72···N3 bonds, extended into 2D networks through N7–H71···N1 interactions ().
- This compound : Likely exhibits weaker C=O···H–N/C–H···X (X = Br, Cl) interactions or halogen bonding (Cl/Br···π). The ethyl group may disrupt dense packing, leading to layered or less ordered structures.
Data Table: Comparative Analysis
Research Findings and Implications
- Crystallography : The planar pyrimidine ring in 5-bromo-2-chloropyrimidin-4-amine (r.m.s. deviation 0.087 Å) suggests substituents like ethyl carboxylate may minimally perturb planarity, consistent with general ring-puckering principles ().
- Hydrogen Bonding : The amine’s robust 2D network () contrasts with the carboxylate’s weaker interactions, highlighting substituent-driven packing differences.
- Reactivity : Carboxylate groups may stabilize intermediates in Suzuki couplings or SNAr reactions, whereas amines favor protonation or coordination chemistry.
Biological Activity
Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrimidine ring substituted with bromine and chlorine atoms. The presence of these halogen substituents often enhances the compound's biological activity, making it a valuable candidate for further research in drug development .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties . It has been suggested that this compound could be effective against various pathogens, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Potential
Research has shown that pyrimidine derivatives, including this compound, may possess anticancer properties . For instance, related compounds have demonstrated significant growth inhibition in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating stronger efficacy compared to standard treatments like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | <10 | More effective than 5-FU (17.02 μM) |
| This compound | MDA-MB-231 | <10 | More effective than 5-FU (11.73 μM) |
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activity . Studies on similar pyrimidine derivatives have indicated their ability to inhibit COX enzymes, which play a crucial role in inflammation. For example, certain derivatives showed IC50 values of around 0.04 μmol against COX-2, comparable to the standard anti-inflammatory drug celecoxib .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as COX enzymes in the case of anti-inflammatory effects.
- Cell Signaling Modulation : It can influence cell signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
- Binding Interactions : The halogen substituents enhance binding interactions with biological targets, potentially increasing the compound's efficacy.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated various pyrimidine derivatives for their anticancer activity against breast cancer cell lines. This compound was among those tested, showing promising results in inhibiting cell growth compared to established chemotherapeutics .
- In Vitro Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated significant inhibition of COX activity, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions .
Q & A
Basic Research Questions
Q. How can the synthetic yield of Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate be optimized when competing substitution reactions occur?
- Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., using a slight excess of brominating agents), temperature (low temperatures to reduce side reactions), and solvent polarity. Protecting groups (e.g., ester moieties) can shield reactive sites. For example, highlights the use of stannous chloride in HCl for nitro group reduction, achieving 90% yield via recrystallization from acetonitrile. Monitor intermediates via TLC or HPLC to track regioselectivity .
Q. What solvent systems are most effective for recrystallizing this compound?
- Methodological Answer : Solvent polarity and solubility parameters are critical. Acetonitrile is effective due to its moderate polarity and ability to dissolve halogenated pyrimidines at elevated temperatures while promoting crystal formation upon cooling (as in ). Mixed solvents (e.g., ethyl acetate/hexane) can also be tested for optimal crystal quality .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to prevent decomposition (per halogen stability guidelines). emphasizes avoiding inhalation/contact and proper waste disposal. Emergency rinsing procedures for spills should follow institutional protocols .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?
- Methodological Answer : Analyze intermolecular interactions using graph set analysis ( ). In , N–H···N hydrogen bonds form dimers and 2D networks, stabilizing the crystal lattice. Measure bond lengths/angles via X-ray diffraction (e.g., N7–H72···N3 = 2.11 Å) and compare with Etter’s rules for supramolecular assembly .
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N7–H72···N3 | 2.11 | 165 |
| N7–H71···N1 | 2.25 | 158 |
Q. How can computational methods predict regioselectivity in nucleophilic attacks on polyhalogenated pyrimidines?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying electron-deficient sites. ’s analogs (e.g., Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate) suggest bromine at C5 and chlorine at C4 direct electrophilic/nucleophilic attacks to C2 or C6 positions .
Q. How to resolve discrepancies between theoretical and experimental X-ray diffraction data?
- Methodological Answer : Refine structural models using SHELXL ( ), adjusting thermal parameters and hydrogen atom placement. For example, ’s refinement included freely refining N–H atoms and riding models for C–H atoms. Cross-validate with Hirshfeld surface analysis to assess packing efficiency .
Q. What advanced spectroscopic techniques resolve contradictions in characterizing halogenated pyrimidines?
- Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to assign coupled protons/carbons, and high-resolution mass spectrometry (HRMS) for exact mass validation. For crystallographic confirmation, compare experimental XRD data (e.g., planar pyrimidine ring with RMSD 0.087 Å in ) with computational predictions .
Data Contradiction Analysis
Q. Why might NMR data suggest a different tautomeric form than X-ray results?
- Methodological Answer : Solution-state NMR may detect equilibrium between tautomers, while XRD captures the solid-state dominant form. Use variable-temperature NMR to observe tautomerization dynamics. ’s crystal structure shows no tautomerism, but solution studies may require DFT-MD simulations to model solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
